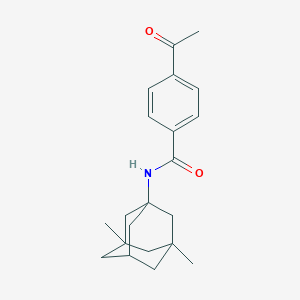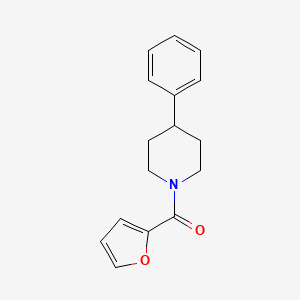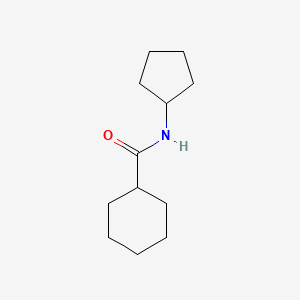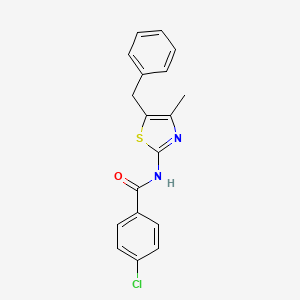
4-acetyl-N-(3,5-dimethyl-1-adamantyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(3,5-dimethyl-1-adamantyl)benzamide (also known as ADBAC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of adamantane, a bicyclic hydrocarbon that is widely used in the synthesis of drugs and other organic compounds.
作用机制
The mechanism of action of ADBAC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. ADBAC has also been shown to disrupt the structure of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
ADBAC has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that ADBAC can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial biofilms. However, high concentrations of ADBAC can also cause cytotoxicity and damage to healthy cells.
实验室实验的优点和局限性
ADBAC has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low cost. However, ADBAC also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the research on ADBAC, including:
1. Development of novel ADBAC derivatives with improved properties and lower toxicity.
2. Investigation of the mechanism of action of ADBAC at the molecular level.
3. Evaluation of the potential applications of ADBAC in the treatment of various diseases, including viral infections and cancer.
4. Exploration of the use of ADBAC as a surfactant for the removal of pollutants from water.
5. Investigation of the potential environmental impacts of ADBAC and its derivatives.
In conclusion, ADBAC is a promising chemical compound that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine, materials science, and environmental science.
合成方法
The synthesis of ADBAC involves the reaction of 4-acetylbenzoic acid with 3,5-dimethyladamantane-1-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
ADBAC has been extensively studied for its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, ADBAC has been shown to exhibit antiviral, antibacterial, and anticancer properties. In materials science, ADBAC has been used as a building block for the synthesis of novel organic materials with unique properties. In environmental science, ADBAC has been used as a surfactant for the removal of pollutants from water.
属性
IUPAC Name |
4-acetyl-N-(3,5-dimethyl-1-adamantyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-14(23)16-4-6-17(7-5-16)18(24)22-21-10-15-8-19(2,12-21)11-20(3,9-15)13-21/h4-7,15H,8-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMVHMHMJOXXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC23CC4CC(C2)(CC(C4)(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)
![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)

![3,21-Bis(trichloromethyl)-2,6,9,12,15,18,22-heptaoxa-4,20-diazabicyclo[21.4.0]heptacosa-1(27),23,25-triene-5,19-dione](/img/structure/B7558207.png)



![2-iodo-N-[3-[(2-iodobenzoyl)-methylamino]propyl]benzamide](/img/structure/B7558227.png)

![N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B7558249.png)

![4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7558270.png)